![molecular formula C22H22O5 B2996920 tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate CAS No. 5614-83-5](/img/structure/B2996920.png)
tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
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Overview
Description
Tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of neurological disorders. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain.
Scientific Research Applications
Environmental Remediation and Degradation Pathways
The study by Stefan, Mack, and Bolton (2000) on the degradation pathways during the treatment of methyl tert-butyl ether (MTBE) by the UV/H2O2 process provides insights into the potential environmental remediation applications of related compounds. The research highlights the effectiveness of advanced oxidation processes in breaking down MTBE into less harmful byproducts, suggesting a similar potential for the degradation of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in environmental settings. This application is crucial for mitigating pollution and enhancing water treatment methodologies (Stefan, Mack, & Bolton, 2000).
Synthetic Organic Chemistry
Shablykin, Merzhyievsky, and Shablykina (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, leading to the synthesis of complex organic compounds including chromene derivatives. Their work underlines the utility of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in synthetic organic chemistry, particularly in the synthesis of novel organic molecules with potential pharmaceutical applications (Shablykin, Merzhyievsky, & Shablykina, 2017).
Marine Drugs and Antitumor Research
Li, Wang, Luo, Wu, and their team (2013) conducted synthetic studies on potent marine drugs, focusing on the synthesis and crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, a key intermediate. This research highlights the application of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in the development of antitumor antibiotics, showcasing its relevance in medicinal chemistry for structural-activity relationship studies (Li, Wang, Luo, & Wu, 2013).
Catalytic Processes and Chemical Synthesis
The work by Ichimura, Arimitsu, and Kudo (1995) on the autocatalytic fragmentation of acetoacetate derivatives, including tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, offers another application in catalytic processes. This research suggests the potential of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in facilitating acid proliferation in chemical syntheses, enhancing efficiency and selectivity in various organic reactions (Ichimura, Arimitsu, & Kudo, 1995).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The compound may also interact with its targets via resonance-stabilized carbocations, which are common in reactions involving benzylic halides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific effects of these factors on the action of “tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2h-chromen-7-yl)oxy)acetate” are currently unknown .
properties
IUPAC Name |
tert-butyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-17-11-10-16(25-13-19(23)27-22(2,3)4)12-18(17)26-21(24)20(14)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKRHHLYUKYHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate |
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